Home > Products > Screening Compounds P110303 > 4,1-Benzoxazepinone analogue 2q
4,1-Benzoxazepinone analogue 2q - 933452-76-7

4,1-Benzoxazepinone analogue 2q

Catalog Number: EVT-282848
CAS Number: 933452-76-7
Molecular Formula: C16H14F5NO2
Molecular Weight: 347.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SW106 is a novel selective antagonist of PTHR1-mediated cAMP signaling, not functioning as an inverse agonist on either PTHR1-H223R or PTHR1-T410P, which have activating mutations at the cytoplasmic ends of TMD helices-2 and -6, respectively.
Overview

4,1-Benzoxazepinone analogue 2q is a compound of interest in medicinal chemistry, particularly for its potential role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death. This compound has garnered attention due to its promising therapeutic applications in treating inflammatory diseases and other conditions linked to necroptosis.

Source and Classification

4,1-Benzoxazepinone analogue 2q belongs to the benzoxazepinone class of compounds, characterized by a benzene ring fused to a seven-membered lactam structure. This class is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific analogue 2q is derived from structural modifications aimed at enhancing potency and selectivity towards RIPK1.

Synthesis Analysis

The synthesis of 4,1-Benzoxazepinone analogue 2q typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available aromatic amines and carboxylic acids.
  2. Formation of the Benzoxazepinone Core: A cyclization reaction is performed to form the benzoxazepinone structure. This may involve condensation reactions followed by cyclization under acidic or basic conditions.
  3. Optimization: Subsequent steps may include functional group modifications to enhance bioactivity and selectivity towards RIPK1.

Technical details regarding the specific synthetic pathway for analogue 2q may vary based on the desired properties and yield optimization strategies employed during development.

Molecular Structure Analysis

The molecular structure of 4,1-Benzoxazepinone analogue 2q can be described as follows:

  • Chemical Formula: The exact molecular formula depends on the specific substituents present in analogue 2q.
  • Structural Features: It features a benzene ring fused to a seven-membered lactam ring, which contributes to its biological activity. The presence of various substituents on the benzene ring can significantly influence its interaction with biological targets.

Data from crystallography studies or computational modeling may provide insights into the three-dimensional conformation of this compound, aiding in understanding its binding interactions with RIPK1.

Chemical Reactions Analysis

4,1-Benzoxazepinone analogue 2q can undergo several chemical reactions relevant to its functionality:

  • Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack by various reagents, leading to functionalization that can enhance biological activity.
  • Hydrolysis: Under certain conditions, the lactam bond may be hydrolyzed, impacting the stability and activity of the compound.
  • Reductive Reactions: Analogue 2q may also participate in reduction reactions that modify its electronic properties and reactivity profile.

Understanding these reactions is crucial for optimizing the compound's synthesis and enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action for 4,1-Benzoxazepinone analogue 2q primarily involves its interaction with RIPK1. The compound acts as an allosteric inhibitor, binding to a specific site on the kinase domain of RIPK1. This binding stabilizes an inactive conformation of RIPK1, preventing its activation and subsequent downstream signaling that leads to necroptosis.

  • Binding Affinity: Studies have shown that compounds within this class exhibit high binding affinity for RIPK1, which correlates with their ability to inhibit necroptotic signaling pathways effectively.
  • Impact on Cell Death Pathways: By inhibiting RIPK1, analogue 2q can modulate cell survival pathways, making it a candidate for treating diseases characterized by excessive necroptosis.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4,1-Benzoxazepinone analogue 2q are critical for understanding its behavior in biological systems:

  • Solubility: The solubility profile can affect bioavailability; modifications to the structure may enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; structural features should minimize degradation.
  • Melting Point and Boiling Point: These thermal properties provide insights into the compound's stability and handling requirements during synthesis.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to determine these properties accurately.

Applications

4,1-Benzoxazepinone analogue 2q has several scientific applications:

  • Drug Development: Its role as a RIPK1 inhibitor positions it as a candidate for developing new therapies for inflammatory diseases and conditions associated with dysregulated necroptosis.
  • Research Tool: As a chemical probe, it can be utilized in research settings to study necroptosis mechanisms and pathways in various cell types.
  • Potential Therapeutics: Ongoing studies aim to evaluate its efficacy in preclinical models of diseases where necroptosis plays a critical role.
Synthetic Methodologies and Optimization

Stereoselective Cyclization Strategies for Benzoxazepinone Core Formation

The construction of the benzoxazepinone core in analogue 2q relies critically on stereoselective cyclization techniques. Key methodologies include tandem oxidation/iodolactonization and transition metal-catalyzed intramolecular C–O coupling. For 2q—an eight-membered benzoxazecinone derivative—optimized conditions employ CuI (1.2 equiv) and TBHP (tert-butyl hydroperoxide, 6.0 equiv) in acetonitrile at 70°C. This facilitates sequential aldehyde oxidation to carboxylic acid followed by iodolactonization, achieving yields of 65–75% [1]. The reaction proceeds via in situ-generated iodonium species that enforce stereoselective exo-trig cyclization, confirmed by X-ray crystallography of analogous iodolactones [1]. For smaller seven-membered rings, ring strain necessitates modified approaches: biaryl benzoxazepinones leverage Suzuki-Miyaura cross-coupling prior to lactamization, where Pd(PPh₃)₄ and K₂CO₃ enable 78–92% yields while preserving axial chirality [3].

Table 1: Cyclization Strategies for Benzoxazepinones

CompoundCore SizeMethodKey ConditionsYield (%)
2q8-memberedTandem oxidation/iodolactonizationCuI/TBHP/CH₃CN/70°C65–75
2a7-memberedCu-catalyzed cyclizationCuI/DMGC/1,4-dioxane/reflux91–98
Biaryl type7-memberedSuzuki coupling/lactamizationPd(PPh₃)₄/K₂CO₃/toluene/reflux78–92

Halogen-Substituted Precursor Utilization in Asymmetric Synthesis

Halogen atoms serve dual roles as directing groups for stereocontrol and functional handles for diversification. In 2q, the iodine substituent introduced during iodolactonization enables downstream C–C and C–heteroatom bond formation. Asymmetric synthesis exploits ortho-halogenated benzyl precursors (e.g., 2-bromobenzyl azetidines) to enforce conformational rigidity during cyclization. CuI/N,N-dimethylglycine catalyzes intramolecular C–N coupling at 80°C, achieving >90% yield with retention of chirality [6]. For benzoxathiepinones, bromomethyl intermediates undergo nucleophilic displacement with thiophenolates, where electron-withdrawing para-substituents (e.g., −Cl, −CN) enhance ring-closure efficiency by 20–30% compared to alkyl groups [3] [8]. Kinetic studies confirm that halogen electronegativity correlates with cyclization rate (kobs I > Br > Cl) due to accelerated oxidative addition in Cu-mediated steps [6].

Table 2: Halogen Effects on Cyclization Efficiency

Halogen (X)PrecursorCyclization MethodRate Constant (kobs, h⁻¹)
I2-Iodoallyl benzaldehydeIodolactonization0.42
Br2-Bromobenzyl azetidineCu-catalyzed C–N coupling0.31
Cl2-Chlorophenoxy propiolateSonogashira/cyclization0.18

Post-Cyclization Functionalization for Bioactivity Enhancement

The iodine in 2q permits systematic late-stage derivatization to enhance target engagement. Nucleophilic displacement with thiocyanate (KSCN/DMF/60°C) yields thiocyanate analogues showing 3-fold improved RIPK1 inhibition (IC₅₀ = 18 nM vs. 55 nM for 2q) [1] [2]. Azide-alkyne cycloadditions install triazole moieties that improve solubility (log P reduced by 1.2 units) while maintaining nanomolar LIMK1 affinity [2] [7]. For WDR5 inhibitors, benzo[f][1,4]oxazepin-5(2H)-ones undergo N-alkylation with bicyclic heteroaryls (e.g., 6-methylindazole), boosting cellular potency 12-fold (EC₅₀ = 8 nM) through enhanced hydrophobic pocket interactions [10]. Computational docking confirms that C7 biaryl extensions in benzoxazepinones occupy ATP-adjacent subpockets, enabling dual-mode kinase inhibition [3].

Scalability and Yield Optimization in Multi-Step Syntheses

Scalable production of 2q requires strategic optimization:

  • Solvent Systems: Mixed CH₃CN:H₂O (3:1) increases iodolactonization yields to 73% vs. 65% in pure CH₃CN by stabilizing the iodonium intermediate [1].
  • Catalyst Loading: Reducing CuI from 1.5 to 0.8 equiv with TBHP (5.0 equiv) maintains 70% yield while lowering metal residues to <50 ppm [1].
  • Purification: Switch from column chromatography to antisolvent crystallization (water/IPA) reduces processing time by 60% for gram-scale batches [6].
  • Azetidine Ring-Opening: NaN₃-mediated ring expansion in benzodiazepine precursors achieves 91% yield in DMF at RT, avoiding energy-intensive steps [6].

Table 3: Process Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsImprovement
Catalyst loadingCuI (1.5 equiv)CuI (0.8 equiv)20% cost reduction
Reaction scale0.57 mmol50 mmolYield maintained (70–72%)
PurificationSilica chromatographyCrystallization (H₂O/IPA)60% time reduction
Byproduct formationDi-iodinated impurities (15%)TBHP stoichiometry controlReduced to <3%

Properties

CAS Number

933452-76-7

Product Name

4,1-Benzoxazepinone analogue 2q

IUPAC Name

(3S,5S)-5-[(E)-2-cyclopropylethenyl]-6,7-difluoro-3-methyl-5-(trifluoromethyl)-1H-4,1-benzoxazepin-2-one

Molecular Formula

C16H14F5NO2

Molecular Weight

347.28 g/mol

InChI

InChI=1S/C16H14F5NO2/c1-8-14(23)22-11-5-4-10(17)13(18)12(11)15(24-8,16(19,20)21)7-6-9-2-3-9/h4-9H,2-3H2,1H3,(H,22,23)/b7-6+/t8-,15-/m0/s1

InChI Key

YLCLGDNMRKSMDS-CJGUPOHFSA-N

SMILES

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

SW106

Canonical SMILES

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C(=C(C=C2)F)F)[C@@](O1)(/C=C/C3CC3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.